ethyl 4-[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-amido]piperidine-1-carboxylate ethyl 4-[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-amido]piperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1326929-74-1
VCID: VC4610324
InChI: InChI=1S/C18H22FN5O3/c1-3-27-18(26)23-8-6-13(7-9-23)20-17(25)16-11-24(22-21-16)14-4-5-15(19)12(2)10-14/h4-5,10-11,13H,3,6-9H2,1-2H3,(H,20,25)
SMILES: CCOC(=O)N1CCC(CC1)NC(=O)C2=CN(N=N2)C3=CC(=C(C=C3)F)C
Molecular Formula: C18H22FN5O3
Molecular Weight: 375.404

ethyl 4-[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-amido]piperidine-1-carboxylate

CAS No.: 1326929-74-1

Cat. No.: VC4610324

Molecular Formula: C18H22FN5O3

Molecular Weight: 375.404

* For research use only. Not for human or veterinary use.

ethyl 4-[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-amido]piperidine-1-carboxylate - 1326929-74-1

Specification

CAS No. 1326929-74-1
Molecular Formula C18H22FN5O3
Molecular Weight 375.404
IUPAC Name ethyl 4-[[1-(4-fluoro-3-methylphenyl)triazole-4-carbonyl]amino]piperidine-1-carboxylate
Standard InChI InChI=1S/C18H22FN5O3/c1-3-27-18(26)23-8-6-13(7-9-23)20-17(25)16-11-24(22-21-16)14-4-5-15(19)12(2)10-14/h4-5,10-11,13H,3,6-9H2,1-2H3,(H,20,25)
Standard InChI Key XMDTUCUCUBGVTC-UHFFFAOYSA-N
SMILES CCOC(=O)N1CCC(CC1)NC(=O)C2=CN(N=N2)C3=CC(=C(C=C3)F)C

Introduction

Synthesis of Similar Compounds

The synthesis of triazole-containing compounds often involves click chemistry reactions, such as the Cu-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method allows for the efficient formation of 1,2,3-triazoles with high regioselectivity and yield . For compounds like ethyl 4-[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-amido]piperidine-1-carboxylate, synthesis might involve multiple steps, including the preparation of azides and alkynes, followed by the CuAAC reaction.

Biological Activities of Triazole Derivatives

Triazole derivatives have been explored for various biological activities, including antifibrinolytic, anticholinesterase, and antifungal properties . The incorporation of different substituents on the triazole ring can significantly influence the compound's activity and selectivity. For instance, 1,2,3-triazole derivatives have shown promising results as antifibrinolytic agents, with some compounds exhibiting activity comparable to or surpassing that of current drugs .

Biological ActivityExample CompoundsActivity
Antifibrinolytic1,2,3-Triazole derivativesComparable to TXA
AnticholinesteraseQuinazoline–1,2,3-triazole hybridsPotent AChE inhibitors
AntifungalVarious triazole derivativesBroad spectrum activity

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